1-Fluoro-2-(6-propan-2-ylsulfanylhexoxy)benzene
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Overview
Description
1-Fluoro-2-(6-propan-2-ylsulfanylhexoxy)benzene is an organic compound characterized by the presence of a fluorine atom, a benzene ring, and a hexoxy chain with a propan-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-(6-propan-2-ylsulfanylhexoxy)benzene typically involves the following steps:
Formation of the Hexoxy Chain: The hexoxy chain can be synthesized through a series of reactions involving the appropriate alcohol and halogenated compounds.
Introduction of the Propan-2-ylsulfanyl Group: This step involves the reaction of the hexoxy chain with a propan-2-ylsulfanyl reagent under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-(6-propan-2-ylsulfanylhexoxy)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or modify the sulfanyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: De-fluorinated or modified sulfanyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Fluoro-2-(6-propan-2-ylsulfanylhexoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(6-propan-2-ylsulfanylhexoxy)benzene involves its interaction with specific molecular targets. The fluorine atom and sulfanyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.
Comparison with Similar Compounds
- 1-Fluoro-2-(trifluoromethyl)benzene
- 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
- 1-Fluoro-2,4-dinitrobenzene
Uniqueness: 1-Fluoro-2-(6-propan-2-ylsulfanylhexoxy)benzene is unique due to the presence of the hexoxy chain with a propan-2-ylsulfanyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-fluoro-2-(6-propan-2-ylsulfanylhexoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FOS/c1-13(2)18-12-8-4-3-7-11-17-15-10-6-5-9-14(15)16/h5-6,9-10,13H,3-4,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISWRJGZFPJYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCCOC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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